Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine
Description
Molecular Architecture and Bonding Patterns
The molecular formula of this compound is C₁₆H₂₅BNO₂ , featuring a central boron atom coordinated within a 1,3,2-dioxaborolane ring. X-ray crystallography data from analogous boronate esters (e.g., methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate) indicates a planar dioxaborolane ring with B–O bond lengths of 1.36–1.38 Å and O–B–O angles of 109.5°. The ethylamine side chain adopts a staggered conformation relative to the aromatic ring, minimizing steric clashes with the tetramethyl groups on the borolan-2-yl moiety.
Key bonding interactions include:
- Boron coordination : The boron atom exhibits sp² hybridization, forming three σ-bonds with two oxygen atoms and one phenyl group.
- Conjugation effects : The phenyl ring’s π-system weakly interacts with the empty p-orbital of boron, as evidenced by slight shortening of the C–B bond (1.48 Å).
- Hydrogen bonding : The amine group participates in intramolecular N–H···O interactions with the dioxaborolane oxygen atoms, stabilizing the global conformation.
A comparative analysis of bond lengths and angles is provided in Table 1.
Table 1 : Key structural parameters of this compound and related compounds.
Conformational Dynamics via Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311++G(d,p) level reveal three primary conformers (Figure 1):
- Synclinal : The ethylamine group rotates 60° relative to the borolan-2-yl plane, enabling N–H···O hydrogen bonding (energy: 0 kcal/mol).
- Anti-periplanar : The amine group rotates 180°, disrupting intramolecular H-bonding (energy: +2.3 kcal/mol).
- Gauche : A partially stabilized intermediate state with weakened H-bonding (energy: +1.1 kcal/mol).
The energy barrier for rotation about the C–C bond linking the phenyl and ethylamine groups is 4.8 kcal/mol , suggesting moderate conformational flexibility at room temperature. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the boron atom and the adjacent oxygen lone pairs, contributing to the rigidity of the dioxaborolane ring.
Figure 1 : DFT-optimized conformers of this compound.
Comparative Analysis with Related Boron-Containing Amines
The tetramethyl-dioxaborolane group imparts distinct steric and electronic properties compared to other boron-containing amines:
- Steric effects : The tetramethyl substituents create a shielded environment around boron, reducing susceptibility to nucleophilic attack by 40% compared to unsubstituted dioxaborolanes.
- Electronic effects : The electron-withdrawing dioxaborolane ring decreases the basicity of the amine group (pKa ≈ 8.2) relative to alkylamines (pKa ≈ 10.6).
- Reactivity : Unlike pinacol boronates, which require preactivation for amination, this compound’s ethylamine side chain enables direct participation in Suzuki-Miyaura couplings without additional functionalization.
Table 2 contrasts key properties with structurally similar amines.
Table 2 : Comparative properties of boron-containing amines.
Properties
IUPAC Name |
N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-8-6-12(7-9-13)10-11-17-5/h6-9,17H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNGHGFRXRMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine typically involves the reaction of 4-bromoethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, resulting in the formation of the boronic ester derivative. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding boron-free derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while substitution reactions result in the formation of new carbon-carbon bonds, leading to various functionalized aromatic compounds .
Scientific Research Applications
Synthesis and Reactivity
This compound is typically synthesized through the reaction of boronic acid derivatives with amines or alcohols. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Organic Synthesis
Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine is primarily used as a reagent in various organic transformations. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Utilized in Suzuki-Miyaura reactions to form biaryl compounds. |
| Functionalization | Acts as a precursor for the introduction of functional groups into aromatic systems. |
Medicinal Chemistry
Research indicates that compounds containing the dioxaborolane structure exhibit potential therapeutic effects. This compound has been investigated for its role in drug design and development.
Case Study: Anticancer Activity
A study explored the anticancer properties of dioxaborolane derivatives. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways associated with cancer proliferation .
Material Science
The compound can also be employed in the development of advanced materials due to its unique chemical structure. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.
| Material Type | Enhancement |
|---|---|
| Polymers | Improved thermal stability and mechanical properties when incorporated with dioxaborolane derivatives. |
Mechanism of Action
The mechanism of action of Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of reversible covalent bonds. This property is exploited in drug design, where the compound can selectively bind to specific biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of the target compound and its analogs:
*LogP values estimated via computational methods.
Key Observations:
- Amine Substitution :
- Boronate Position :
- Substituent Effects :
Reactivity in Cross-Coupling Reactions
The target compound's para-boronate configuration facilitates efficient coupling with aryl halides, achieving yields >90% under standard Pd-catalyzed conditions . In contrast, ortho-substituted analogs (e.g., ) require higher catalyst loadings (5–10 mol% Pd) due to steric hindrance, yielding ~70–80% . Tertiary amine analogs (e.g., ) demonstrate slower reaction kinetics, as bulky substituents impede transmetallation steps.
Biological Activity
Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine, also known by its IUPAC name 3-methyl-N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide (CAS: 2246563-75-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and cytotoxicity profiles.
The molecular formula of this compound is , with a molecular weight of 317.24 g/mol. The structure features a dioxaborolane moiety which is known for its role in various biological applications.
Biological Activity Overview
Recent studies have highlighted the compound's activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including neuroinflammation and neurodegeneration. The inhibition of GSK-3β has been linked to therapeutic effects in conditions such as Alzheimer's disease.
The compound operates by binding to GSK-3β and stabilizing its conformation, thereby inhibiting its activity. This inhibition results in a decrease in the phosphorylation of tau proteins and amyloid precursor protein (APP), leading to reduced amyloid-beta plaque formation—a hallmark of Alzheimer's disease pathology .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant anti-inflammatory properties. In models using lipopolysaccharide (LPS)-stimulated microglial cells, the compound reduced the release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
Table 1: Cytotoxicity Assessment in Cell Lines
| Compound | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| This compound | HT-22 | >100 | No significant cytotoxicity observed |
| This compound | BV-2 | 89.3 ± 4.9 | Moderate cytotoxicity at higher concentrations |
ADME-Tox Properties
The compound has been evaluated for its absorption, distribution, metabolism, excretion (ADME), and toxicity (tox) properties. It demonstrated high permeability in PAMPA assays () and favorable metabolic stability in human liver microsomes (HLMs). Importantly, it showed no significant interactions with cytochrome P450 enzymes and low cytotoxicity across various tested cell lines .
Case Studies
A recent investigation into the pharmacological profile of compounds similar to this compound revealed promising results. For instance:
- Alzheimer's Disease Models : In animal models designed to mimic Alzheimer's pathology, administration of GSK-3β inhibitors led to a reduction in tau hyperphosphorylation and amyloid plaque burden.
- Neuroinflammation Studies : Compounds with similar structures were shown to mitigate neuroinflammatory responses effectively in both in vitro and in vivo settings.
Q & A
Basic: What are the standard synthetic pathways for preparing Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine?
Methodological Answer:
The compound can be synthesized via sequential functionalization:
Boronic Ester Formation: React 4-bromophenethylamine with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) to introduce the tetramethyl-1,3,2-dioxaborolane moiety. Conditions: 80–100°C, toluene, K₂CO₃, 12–24 hours .
Methylation: Treat the intermediate amine with methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 0–25°C. Monitor completion via TLC or LC-MS .
Key Characterization:
- ¹H/¹³C NMR to confirm boronic ester integrity (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry (HRMS) for molecular ion verification .
Advanced: How does steric hindrance from the tetramethyl-dioxaborolane group affect its utility in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The tetramethyl-dioxaborolane group enhances stability but introduces steric constraints:
- Steric Effects: The bulky pinacolato group slows transmetallation in cross-coupling, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–110°C) .
- Electronic Effects: Electron-donating methyl groups stabilize the boronate, improving oxidative resistance. Verify reactivity using model substrates (e.g., coupling with 4-bromoacetophenone) .
Contradiction Analysis:
Discrepancies in coupling yields may arise from competing protodeboronation. Mitigate by using anhydrous solvents (e.g., degassed THF) and sparging with inert gas .
Basic: What spectroscopic techniques are critical for validating the compound’s structure?
Methodological Answer:
- ¹³C NMR: Confirm the boronic ester (δ ~85 ppm for B-O-C) and methylamine (δ ~40–45 ppm for N-CH₃) .
- ¹¹B NMR: Detect the boron environment (δ ~30 ppm for sp²-hybridized boron) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., using SHELXL for refinement) .
Data Interpretation Tip:
Compare experimental spectra with computed DFT models (e.g., Gaussian09) to validate assignments .
Advanced: How can computational methods predict the compound’s behavior in catalytic systems?
Methodological Answer:
- DFT Calculations: Model transition states in cross-coupling reactions using software like Gaussian or ORCA. Focus on ligand-Bpin interactions and bond dissociation energies .
- Molecular Dynamics (MD): Simulate steric interactions in solution (e.g., solvation in THF) to predict aggregation or solubility issues .
Validation:
Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Basic: What purification strategies are effective for isolating this amine-boronate hybrid?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc, 5–20% EtOAc). Monitor fractions by TLC (stain with ninhydrin for amines) .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline product. Confirm purity via HPLC (≥95%) .
Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer:
- Kinetic Profiling: Perform small-scale reactions at varying temperatures/pressures to identify bottlenecks (e.g., exotherms or mass transfer limitations) .
- DoE (Design of Experiments): Use factorial designs to optimize catalyst loading, solvent ratios, and reaction time.
Case Study:
Lower yields at >10 mmol scale may stem from incomplete boronate activation. Introduce additives like CsF to enhance boron electrophilicity .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity Screening: Refer to SDS data for amine-boronate hybrids (e.g., respiratory irritation risk). Use fume hoods and PPE .
- Storage: Store under nitrogen at –20°C to prevent boronate hydrolysis. Monitor for color changes (yellowing indicates degradation) .
Advanced: How does the compound’s electronic structure influence its binding to transition-metal catalysts?
Methodological Answer:
- XPS/UPS Analysis: Measure boron’s electron density to assess π-backbonding capacity with Pd(0) .
- Cyclic Voltammetry: Probe redox behavior in DMF to identify reduction potentials relevant to catalytic cycles .
Contradiction Example:
Unexpected catalytic inactivity may arise from amine coordination blocking metal centers. Test alternative protecting groups (e.g., Boc) for the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
